
3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structure-Activity Relationship (SAR) and Synthesis Studies
SAR Studies and ERK1/2 Inhibition : Research has explored the structure-activity relationship (SAR) of thiazolidine-dione analogs, identifying their potential as substrate-specific ERK1/2 inhibitors. These studies have highlighted the importance of ethoxy substitution patterns on the phenyl ring for improving functional activities such as inhibiting cell proliferation and inducing apoptosis, which could lead to new leads for ERK1/2 substrate-specific inhibitors (Li et al., 2009).
Synthesis and Ring Transformation Studies : The synthesis and base-catalyzed ring transformation of β-lactams related to thiazolidine-diones have been investigated, defining the structural prerequisites for certain ring transformations. This research contributes to understanding the chemical reactivity and potential modifications of thiazolidine-dione derivatives for various applications (Sápi et al., 1997).
Biological Activity and Antimicrobial Studies
Antimicrobial and Antifungal Activity : Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungal isolates, highlighting their potential in developing new antimicrobial agents (Alhameed et al., 2019).
Anti-Cancer Agents Design : Novel thiazolidine-2,4-dione derivatives have been designed, synthesized, and evaluated for their potential as anti-cancer agents. Some derivatives have demonstrated significant cytotoxic activity against human cancer cell lines, suggesting the importance of specific structural features for anti-cancer activity (Asati & Bharti, 2018).
Mechanism of Action and Molecular Modeling
- Dual Inhibition of Signaling Pathways : A derivative of thiazolidine-2,4-dione was identified as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. This compound inhibited cell proliferation, induced apoptosis, and arrested cells in the G(0)/G(1) phase, indicating its potential as a lead compound for developing novel dual signaling pathway inhibitors and anticancer agents (Li et al., 2010).
作用機序
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of the microtubules of living cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
This compound interacts with tubulin at the colchicine-binding site , inhibiting the polymerization of tubulin . This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin affects the cell cycle , particularly the transition from the G2 phase to the M phase . By inhibiting tubulin polymerization, the compound prevents the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . This leads to cell cycle arrest at the G2/M phase and triggers apoptosis, or programmed cell death .
Result of Action
The compound has demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells . It has been shown to cause cell cycle arrest in the G2/M phase and induce apoptosis . This suggests that the compound could have potential as an anticancer agent.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s solubility, stability, and interaction with its target. For instance, the compound should be stored in an inert atmosphere at 2-8°C . .
将来の方向性
Thiazolidine motifs, including “3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione”, have generated special interest in terms of their synthetic chemistry due to their existence in pharmacologically dynamic natural products and powerful agrochemicals and pharmaceuticals . Future research could focus on developing multifunctional drugs and improving their activity .
特性
IUPAC Name |
3-[1-[3-(2-ethoxyphenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-14-6-4-3-5-12(14)7-8-15(20)18-9-13(10-18)19-16(21)11-24-17(19)22/h3-6,13H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQGBACMYGXYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
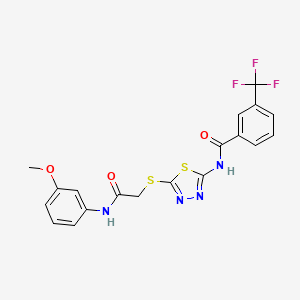
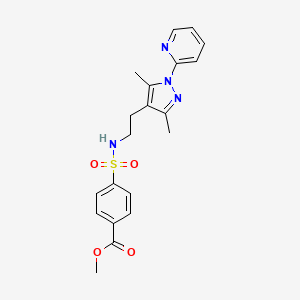
![ethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3018286.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B3018287.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3018290.png)
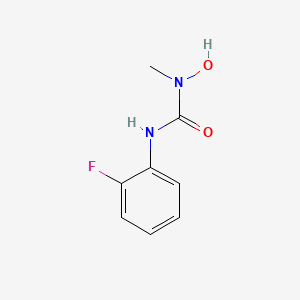
![N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide](/img/structure/B3018293.png)
![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide](/img/structure/B3018294.png)
![6-[[4-(2,5-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3018295.png)
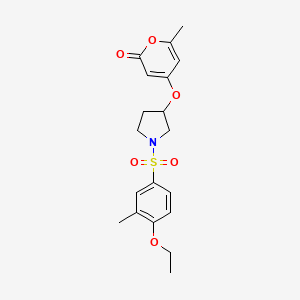
![3-(3,4-Dimethoxyphenyl)-6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3018297.png)
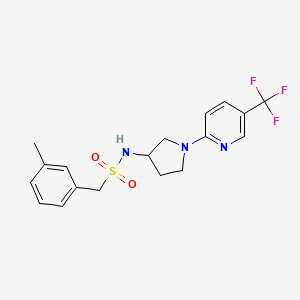

![(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B3018305.png)
